molecular formula C10H8N2O3 B12904206 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one CAS No. 61378-87-8

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12904206
CAS No.: 61378-87-8
M. Wt: 204.18 g/mol
InChI Key: FTXJEOUJTSZCNY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a fused pyrimidine and furan ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired pyrimidine-furan structure . The reaction conditions often include refluxing in an ethoxide solution, which facilitates the formation of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

61378-87-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(furan-2-yl)-5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H8N2O3/c13-9-6-3-5-15-10(6)12-8(11-9)7-2-1-4-14-7/h1-2,4H,3,5H2,(H,11,12,13)

InChI Key

FTXJEOUJTSZCNY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=O)NC(=N2)C3=CC=CO3

Origin of Product

United States

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